9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one
Description
9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is a complex organic compound that belongs to the class of imidazo[1,2-A][1,3]benzimidazole derivatives. This compound is characterized by its unique structure, which includes a thienyl group, a nitro group, and an imidazo[1,2-A][1,3]benzimidazole core. These structural features contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
(1Z)-4-methyl-1-[(5-nitrothiophen-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c1-17-10-4-2-3-5-11(10)18-12(14(20)16-15(17)18)8-9-6-7-13(23-9)19(21)22/h2-8H,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVBUYQLGBYNF-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A][1,3]benzimidazole core.
Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Oxidized Products: Formed by oxidation of the thienyl group.
Substituted Derivatives: Formed by substitution reactions at the aromatic rings.
Scientific Research Applications
9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, and DNA intercalation.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways, inhibit microbial growth by disrupting cell wall synthesis, and modulate immune responses by interacting with immune cell receptors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A][1,3]benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Thienyl-Substituted Compounds: Compounds with thienyl groups but different core structures.
Nitro-Substituted Compounds: Compounds with nitro groups but different core structures.
Uniqueness
9-Methyl-3-[(Z)-1-(5-nitro-2-thienyl)methylidene]-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is unique due to its combination of a thienyl group, a nitro group, and an imidazo[1,2-A][1,3]benzimidazole core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
